molecular formula C13H17ClN2O3S B8528611 N-(2-chloro-1-morpholine-4-ylethylidene)-4-methylphenyl sulfonamide

N-(2-chloro-1-morpholine-4-ylethylidene)-4-methylphenyl sulfonamide

Cat. No.: B8528611
M. Wt: 316.80 g/mol
InChI Key: ZWZJEKSNWPTMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-1-morpholine-4-ylethylidene)-4-methylphenyl sulfonamide is a useful research compound. Its molecular formula is C13H17ClN2O3S and its molecular weight is 316.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

N-(2-chloro-1-morpholin-4-ylethylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3

InChI Key

ZWZJEKSNWPTMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CCl)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1 g (5.02 mmol) 2-chloro-1-morpholine-4-ylethaniminium chloride and 0.7 ml triethylamine in 25 ml acetonitrile were added 0.96 g p-toluene sulfonic acid chloride at 10° C. and the mixture was stirred for 2 hours at 5-10° C. For workup, the mixture was diluted with dichlormethane, was washed with water and saturated NaCl-solution, was dried with MgSO4, was filtered and was evaporation-concentrated. Chromatography on silica gel (dichlormethane/methanol 0-3%) yielded 400 mg of the target products; ESI-MS [M+H+]=317.05.
Name
2-chloro-1-morpholine-4-ylethaniminium chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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